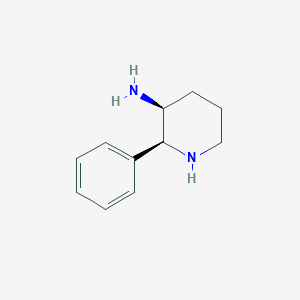
(2S,3S)-2-phenylpiperidin-3-amine
描述
(2S,3S)-2-phenylpiperidin-3-amine: is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. The compound this compound is characterized by the presence of an amino group at the third position and a phenyl group at the second position of the piperidine ring, with the cis configuration indicating that these substituents are on the same side of the ring.
准备方法
The synthesis of (2S,3S)-2-phenylpiperidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of an amino acid, such as L-ornithine, with a protecting group on the amino groups. This reaction typically involves several steps, including cyclization and reduction, to form the desired piperidine derivative . Industrial production methods often involve optimizing these steps to increase yield and reduce costs.
化学反应分析
(2S,3S)-2-phenylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidines and piperidinones .
科学研究应用
(2S,3S)-2-phenylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
作用机制
The mechanism of action of (2S,3S)-2-phenylpiperidin-3-amine involves its interaction with specific molecular targets, such as neurokinin-1 receptors. By binding to these receptors, the compound can inhibit the action of substance P, a neuropeptide involved in pain transmission and inflammation. This inhibition can lead to analgesic and anti-inflammatory effects .
相似化合物的比较
(2S,3S)-2-phenylpiperidin-3-amine can be compared with other similar compounds, such as:
trans-3-Amino-2-phenylpiperidine: The trans isomer has the amino and phenyl groups on opposite sides of the piperidine ring, leading to different chemical and biological properties.
3-Aminopiperidine: Lacks the phenyl group, resulting in different reactivity and biological activity.
2-Phenylpiperidine:
The uniqueness of this compound lies in its specific configuration and the presence of both amino and phenyl groups, which contribute to its distinct chemical reactivity and biological activity.
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
(2S,3S)-2-phenylpiperidin-3-amine |
InChI |
InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2/t10-,11-/m0/s1 |
InChI 键 |
GFMAFYNUQDLPBP-QWRGUYRKSA-N |
SMILES |
C1CC(C(NC1)C2=CC=CC=C2)N |
手性 SMILES |
C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)N |
规范 SMILES |
C1CC(C(NC1)C2=CC=CC=C2)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1639589.png)

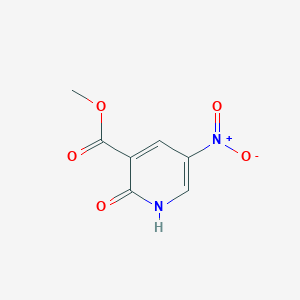
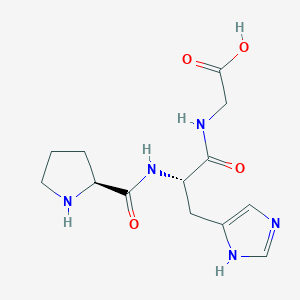
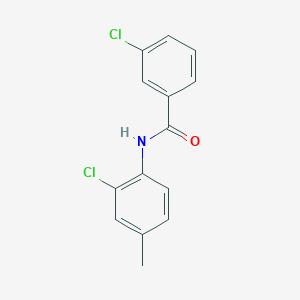
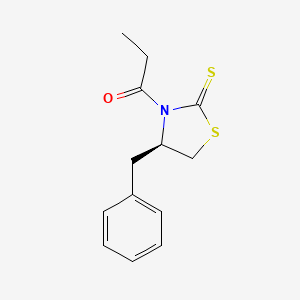
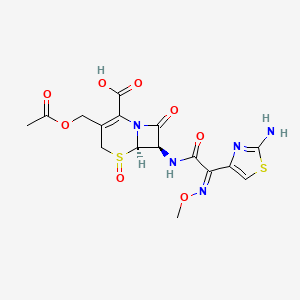
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfinylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B1639611.png)
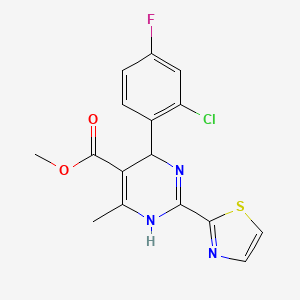

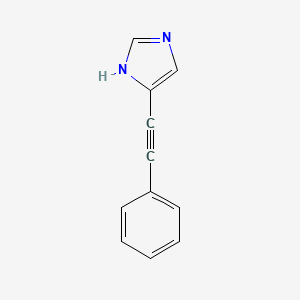
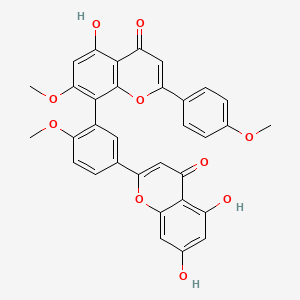
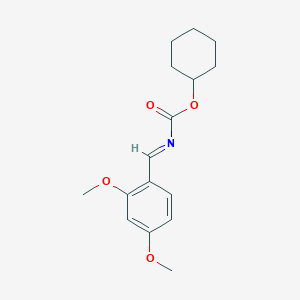
![N'-[(1E)-1-(4-Ethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B1639638.png)
